5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
5-Nitro-1H-pyrrolo[2,3-b]pyridine is a reagent used in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines as potential anticancer agents .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .Molecular Structure Analysis
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is CHNO with an average mass of 162.145 Da and a monoisotopic mass of 162.042923 Da .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .Scientific Research Applications
Chemical Synthesis
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives are primarily used in chemical synthesis. For instance, Smolyar et al. (2007) synthesized 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids by nitration, alkylation, and reaction with itaconic acid (Smolyar et al., 2007). Similarly, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing antibacterial activity in vitro (Toja et al., 1986).
Development of Heterocycles
The compound is also useful in the development of complex heterocycles. Aiello et al. (1978) described a synthesis method starting with the pyrrole ring, allowing for the creation of 4-azaindoles bearing a sensitive group at C-7 (Aiello et al., 1978). Lichitsky et al. (2010) prepared 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids by a three-component condensation process (Lichitsky et al., 2010).
Potential in Medicinal Chemistry
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives have been explored for potential medicinal applications. For instance, Muchowski et al. (1985) synthesized derivatives that were evaluated as analgesic agents in humans based on their potency in animal assays (Muchowski et al., 1985). Additionally, Powell et al. (2000) improved the synthesis of a spin-labeled deoxythymidine analog, highlighting its potential in studying DNA conformation and dynamics (Powell et al., 2000).
Future Directions
properties
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-3-10-7-5(6)1-4(2-9-7)11(14)15/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASQKOVSKRYFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677513 | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
858340-93-9 | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858340-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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